1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione
Description
The compound 1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione is a structurally complex molecule featuring three key components:
- Pyrrolidine-2,5-dione (succinimide): A cyclic diketone known for its hydrogen-bonding capacity and prevalence in bioactive molecules, including anticonvulsants and enzyme inhibitors .
- Azetidine ring: A strained four-membered nitrogen-containing ring that influences conformational stability and interactions with biological targets .
- Benzo[d]imidazole moiety: A bicyclic aromatic system with two nitrogen atoms, frequently associated with antimicrobial, anti-inflammatory, and receptor-binding activities .
Properties
IUPAC Name |
1-[1-[2-(benzimidazol-1-yl)acetyl]azetidin-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c21-14-5-6-15(22)20(14)11-7-18(8-11)16(23)9-19-10-17-12-3-1-2-4-13(12)19/h1-4,10-11H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIISKHMPPFVHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)CN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the benzoimidazole derivative. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The azetidine ring is then introduced via cyclization reactions, often using reagents such as sodium hydride or potassium tert-butoxide . The final step involves the formation of the pyrrolidine-2,5-dione moiety, which can be accomplished through various cyclization reactions involving amines and anhydrides .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Scientific Research Applications
1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related derivatives, focusing on molecular features, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Reported Bioactivity | References |
|---|---|---|---|---|---|
| Target Compound: 1-(1-(2-(1H-Benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione | Pyrrolidine-2,5-dione + azetidine | Benzoimidazole-acetyl | ~323 (estimated) | Inferred: Antimicrobial, enzyme inhibition | [5, 9] |
| 1-((1-(2-(m-Tolyloxy)acetyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione | Pyrrolidine-2,5-dione + azetidine | m-Tolyloxy-acetyl | 316.35 | Not reported | [14] |
| 1-({1-[2-(2,4-Difluorophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione | Pyrrolidine-2,5-dione + azetidine | 2,4-Difluorophenyl-acetyl | 322.31 | Not reported | [15] |
| 1-{[1-(1,3-Thiazole-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione | Pyrrolidine-2,5-dione + azetidine | Thiazole-carbonyl | 279.32 | Not reported | [16] |
| 1-(1H-Benzo[d]imidazol-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethan-1-one | Benzoimidazole + oxadiazole | Oxadiazole-thioacetamide | 352.41 | Anti-inflammatory (63.35% inhibition) | [9] |
| 1-(4-Acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione | Pyrrolidine-2,5-dione | Aryloxy + acetylphenyl | ~385 (estimated) | GABA-transaminase inhibition (IC50: 100.5 µM) | [8] |
Key Observations
Structural Variations and Bioactivity: The benzoimidazole-acetyl group in the target compound differentiates it from azetidine-pyrrolidine-dione analogs with phenyl, thiazole, or tolyloxy substituents. Azetidine-containing analogs (Table 1) lack reported bioactivity, but the strained azetidine ring may enhance metabolic stability compared to larger heterocycles .
Enzyme Inhibition Potential: Pyrrolidine-2,5-dione derivatives like 1-(4-acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione inhibit GABA transaminase (IC50: 100.5 µM), a target for anticonvulsants . The target compound’s benzoimidazole moiety could synergize with the succinimide core for enhanced enzyme interaction.
Anti-inflammatory Activity :
- Benzoimidazole-oxadiazole hybrids (e.g., compound 4a ) show 63.35% anti-inflammatory activity, comparable to diclofenac (68.94%) . The target compound’s benzoimidazole group may confer similar properties, though its azetidine-pyrrolidine-dione scaffold might alter target specificity.
Antimicrobial Applications :
- Benzoimidazole-dihydropyridine derivatives (e.g., 4k , 4l ) exhibit antimicrobial properties, with molecular weights ~515 g/mol . The target compound’s lower molecular weight (~323 g/mol) may improve bioavailability.
Biological Activity
The compound 1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be summarized as follows:
- Chemical Formula : C₁₄H₁₈N₄O₂
- Molecular Weight : 270.32 g/mol
- IUPAC Name : 1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The benzimidazole moiety is known for its ability to interact with DNA and inhibit topoisomerases, which are essential for DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Biological Activity Overview
Research has shown that compounds similar to 1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione exhibit a range of biological activities:
- Antitumor Activity : Studies indicate that derivatives containing benzimidazole structures can inhibit the proliferation of various cancer cell lines. For instance, certain benzimidazole derivatives have been identified as potent inhibitors of human topoisomerase I, leading to significant anticancer effects in vitro and in vivo .
- Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells by decreasing the expression of proteins associated with cell survival, such as c-Myc .
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione .
Table 1: Summary of Biological Activities
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable pharmacokinetic properties, including good absorption and distribution profiles in biological systems. However, comprehensive toxicological assessments are necessary to evaluate long-term safety and efficacy.
Q & A
Q. What are the key synthetic pathways for synthesizing 1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione?
The compound’s synthesis involves multi-step strategies, including:
- Condensation reactions : For benzimidazole core formation, 2-acetylbenzimidazole derivatives are synthesized via base-catalyzed condensation of aldehydes with benzimidazole precursors (e.g., 2-fluorobenzaldehyde and dialkylamines under microwave irradiation) .
- Aza-Michael addition : Used to introduce the azetidine moiety, as seen in reactions between acrylamides and benzimidazole-containing nucleophiles .
- Cyclization : Final assembly of the pyrrolidine-2,5-dione ring is achieved via intramolecular cyclization under controlled conditions (e.g., DMF as solvent, K₂CO₃ as base, 150°C heating) .
Q. Example Synthetic Route
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- 1H/13C NMR : To confirm regiochemistry of the benzimidazole and azetidine moieties. For example, aromatic protons in benzimidazole appear at δ 7.3–7.6 ppm, while azetidine protons resonate at δ 3.3–3.5 ppm .
- LCMS/HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 495.18 for intermediates) .
- Elemental Analysis : Ensures purity (>95% for most intermediates) .
- X-ray Crystallography : Resolves 3D conformation of heterocyclic rings, critical for structure-activity studies .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction mechanisms of this compound?
- Reaction Path Searches : Quantum chemical calculations (e.g., DFT) model transition states and intermediates. For example, ICReDD’s workflow combines computational screening of reaction pathways (e.g., aza-Michael addition energetics) with experimental validation to reduce trial-and-error .
- Molecular Dynamics (MD) : Simulates solvent effects on cyclization steps (e.g., DMF vs. n-butanol) to predict optimal conditions .
- Machine Learning : Identifies correlations between reaction variables (e.g., temperature, solvent polarity) and yields using historical data .
Q. How should researchers address discrepancies in reported antimicrobial activity data for benzimidazole derivatives?
Contradictions in MIC (Minimum Inhibitory Concentration) values may arise from:
- Assay Variability : Differences in bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) or incubation conditions .
- Structural Modifications : Substitutions on the pyrrolidine-2,5-dione ring (e.g., electron-withdrawing groups) alter membrane permeability. Compare analogs like 4m (MIC = 8 µg/mL) vs. unsubstituted derivatives (MIC > 32 µg/mL) .
- Synergistic Effects : Co-administration with β-lactam antibiotics enhances activity, requiring standardized combination protocols .
Q. What advanced strategies study the compound’s interaction with biological targets?
- Molecular Docking : Predicts binding to bacterial enzymes (e.g., DNA gyrase) using software like AutoDock Vina. For example, benzimidazole derivatives show strong hydrogen bonding with Tyr-122 .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) for target proteins, with typical values in the µM range .
- Metabolomic Profiling : LC-MS/MS tracks metabolite formation in bacterial cells post-treatment to identify resistance mechanisms .
Q. How can statistical experimental design improve yield and reproducibility?
- Factorial Design : Screens critical variables (e.g., solvent polarity, catalyst loading) to maximize yield. For example, a 2³ factorial design for cyclization reactions identified temperature (p < 0.01) as the most significant factor .
- Response Surface Methodology (RSM) : Optimizes multi-variable interactions (e.g., time vs. temperature) to achieve >90% yield in condensation steps .
Q. What are the challenges in scaling up the synthesis for preclinical studies?
- Purification : Column chromatography is impractical at scale. Alternatives include recrystallization (e.g., ethyl acetate/hexane mixtures) or membrane-based separation (e.g., nanofiltration for intermediates) .
- Thermal Stability : Microwave-assisted steps require careful transition to continuous-flow reactors to maintain reaction efficiency .
Q. How does the compound’s stereochemistry influence its biological activity?
- Chiral HPLC : Resolves enantiomers (e.g., R vs. S configuration at the azetidine carbon).
- Biological Testing : Enantiomer-specific activity (e.g., R-enantiomer inhibits E. coli with IC₅₀ = 2.5 µM vs. S-enantiomer IC₅₀ = 18 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
